An In-Depth Technical Guide to 5-(Ethoxymethyl)pyridine-3-boronic Acid: Structure, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-(Ethoxymethyl)pyridine-3-boronic Acid: Structure, Properties, and Applications in Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Pyridine Boronic Acids in Modern Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in the design of bioactive molecules. Among the vast array of pyridine-containing building blocks, pyridine boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1][2] The Suzuki-Miyaura coupling, in particular, has revolutionized the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many drug candidates.[1][3] This reaction facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance, making it a favored method in the pharmaceutical industry.[1]
This technical guide provides a comprehensive overview of 5-(ethoxymethyl)pyridine-3-boronic acid, a valuable, functionalized building block for drug discovery and development. We will delve into its chemical structure and molecular weight, explore its synthesis, and discuss its critical application in the construction of pharmacologically relevant molecules through the Suzuki-Miyaura cross-coupling reaction.
Structure and Molecular Properties of 5-(Ethoxymethyl)pyridine-3-boronic Acid
The precise chemical structure and molecular properties of a building block are fundamental to its application in synthesis and its influence on the physicochemical characteristics of the final compound.
Chemical Structure and IUPAC Name
The structure of 5-(ethoxymethyl)pyridine-3-boronic acid is characterized by a pyridine ring substituted with a boronic acid group at the 3-position and an ethoxymethyl group at the 5-position.
IUPAC Name: (5-(Ethoxymethyl)pyridin-3-yl)boronic acid
The presence of the boronic acid functional group makes this molecule a key participant in palladium-catalyzed cross-coupling reactions, while the ethoxymethyl substituent offers a point for potential secondary interactions or metabolic modulation in a drug candidate.
Molecular Formula and Weight
The molecular formula and weight are critical for stoichiometric calculations in chemical reactions and for the characterization of synthesized compounds.
| Property | Value | Source |
| CAS Number | 723281-60-5 | [4] |
| Molecular Formula | C₈H₁₂BNO₃ | [4] |
| Molecular Weight | 181.00 g/mol | Calculated |
The molecular weight is calculated based on the atomic weights of the constituent elements: Carbon (12.011), Hydrogen (1.008), Boron (10.81), Nitrogen (14.007), and Oxygen (15.999).[5][6][7][8]
Synthesis of 5-(Ethoxymethyl)pyridine-3-boronic Acid
The synthesis of pyridine-3-boronic acids is well-established, with the most common and scalable method involving a lithium-halogen exchange of a corresponding bromopyridine, followed by borylation with a trialkyl borate. This approach can be readily adapted for the preparation of 5-(ethoxymethyl)pyridine-3-boronic acid.
Proposed Synthetic Pathway
The synthesis would commence with the commercially available 3-bromo-5-(ethoxymethyl)pyridine. This starting material undergoes a lithium-halogen exchange at low temperature, typically using n-butyllithium, to generate a highly reactive 3-lithiopyridine intermediate. This intermediate is then quenched in situ with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the desired 5-(ethoxymethyl)pyridine-3-boronic acid.
Caption: Proposed synthesis of 5-(ethoxymethyl)pyridine-3-boronic acid.
General Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of 5-(ethoxymethyl)pyridine-3-boronic acid, based on established procedures for similar pyridine-3-boronic acids.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
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Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
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Addition of Starting Material: 3-Bromo-5-(ethoxymethyl)pyridine is dissolved in anhydrous THF and added to the reaction flask.
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Lithium-Halogen Exchange: A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
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Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid.
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Workup and Isolation: The aqueous layer is separated, and the pH is adjusted to approximately 7 with a base, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile/water, to yield the final 5-(ethoxymethyl)pyridine-3-boronic acid.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 5-(ethoxymethyl)pyridine-3-boronic acid in drug discovery lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][3] This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are key structural motifs in many biologically active molecules, including kinase inhibitors and other targeted therapies.[2]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound (in this case, 5-(ethoxymethyl)pyridine-3-boronic acid) with an organohalide or triflate in the presence of a base.[3]
Sources
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
